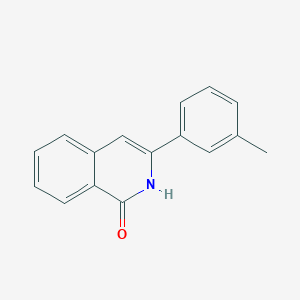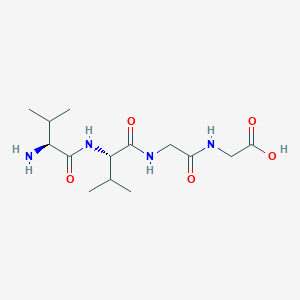
L-Valyl-L-valylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-valylglycylglycine is a tetrapeptide composed of two L-valine residues, one glycine residue, and one additional glycine residue. This compound is part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Valyl-L-valylglycylglycine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is added.
Repeat: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses enzymes like L-amino acid ligases to catalyze the formation of peptide bonds between amino acids. This method can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-valylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the specific substitution reaction desired.
Major Products Formed
Hydrolysis: L-valine and glycine.
Oxidation: Oxidized forms of the amino acids.
Reduction: Reduced forms of the peptide if disulfide bonds are present.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Valyl-L-valylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of biodegradable materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Valyl-L-valylglycylglycine depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The peptide can also serve as a substrate for proteolytic enzymes, leading to the release of its constituent amino acids, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-valine: A dipeptide composed of two L-valine residues.
L-Valyl-L-alanine: A dipeptide composed of L-valine and L-alanine.
L-Valyl-L-phenylalanine: A dipeptide composed of L-valine and L-phenylalanine.
Uniqueness
L-Valyl-L-valylglycylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its tetrapeptide structure allows for more complex interactions and functions compared to shorter peptides like dipeptides.
Properties
CAS No. |
868383-36-2 |
|---|---|
Molecular Formula |
C14H26N4O5 |
Molecular Weight |
330.38 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H26N4O5/c1-7(2)11(15)13(22)18-12(8(3)4)14(23)17-5-9(19)16-6-10(20)21/h7-8,11-12H,5-6,15H2,1-4H3,(H,16,19)(H,17,23)(H,18,22)(H,20,21)/t11-,12-/m0/s1 |
InChI Key |
YKPOYCUKOFWLHL-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


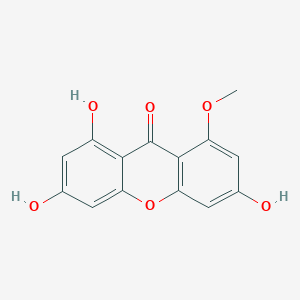
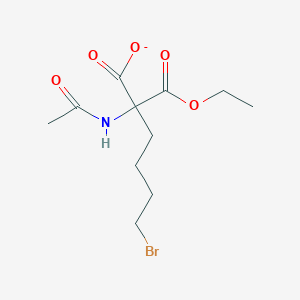
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)


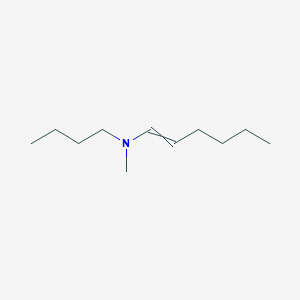
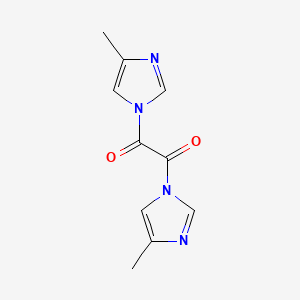
![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)


![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12532572.png)

